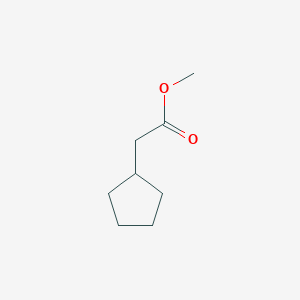

Methyl 2-cyclopentylacetate

Übersicht

Beschreibung

Methyl 2-cyclopentylacetate is a chemical compound with the CAS number 2723-38-8 . It has a molecular weight of 142.2 and its IUPAC name is methyl cyclopentylacetate . It is stored in a dry room at room temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for Methyl 2-cyclopentylacetate is1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Use in Chemical Synthesis and Solvent Applications

- Green Solvent Alternative : Cyclopentyl methyl ether (CPME), a compound structurally related to Methyl 2-cyclopentylacetate, has gained attention in chemical synthesis as a greener alternative to hazardous solvents. It exhibits low acute or subchronic toxicity, moderate irritation, and is devoid of mutagenicity and skin sensitization. Its wide utility and detailed toxicity study position CPME as an environmentally friendly solvent for modern chemical transformations (Watanabe, 2013).

Role in Organic Chemistry and Synthesis

- Synthesis of Odoriferous Components : The compound has been utilized in the synthesis of dihydrojasmonate, a derivative of methyl jasmonate. Methyl jasmonate itself, chemically related to Methyl 2-cyclopentylacetate, is an important odoriferous component of jasmine oil. The synthetic route involved in producing its dihydro-derivative highlights the compound's importance in flavor and fragrance chemistry (Demole, Lederer, & Mercier, 1962).

Environmental Applications

- Bioremediation Enhancement : Studies have explored the use of cyclodextrins, related to Methyl 2-cyclopentylacetate, in enhancing the bioremediation of soils contaminated with transformer oil. This includes improving the mobility and bioavailability of contaminants and has been demonstrated in both laboratory and field experiments, indicating its potential for environmental cleanup (Molnár et al., 2005).

Biomedical and Pharmaceutical Applications

- Cholesterol Manipulation in Cells : Studies involving methylated beta-cyclodextrin, a derivative of Methyl 2-cyclopentylacetate, have shown its ability to manipulate cell cholesterol content. This application is critical in tissue culture cells and offers a reproducible method for modulating cholesterol, which is vital in biomedical research and potential therapeutic applications (Christian, Haynes, Phillips, & Rothblat, 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 2-cyclopentylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-10-8(9)6-7-4-2-3-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSNISVKFYYCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500903 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopentylacetate | |

CAS RN |

2723-38-8 | |

| Record name | Methyl cyclopentylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

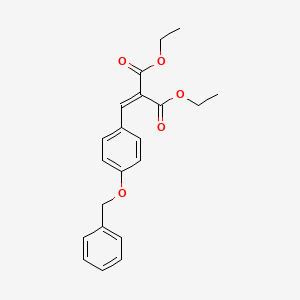

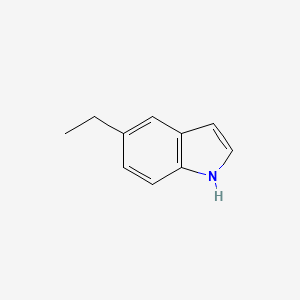

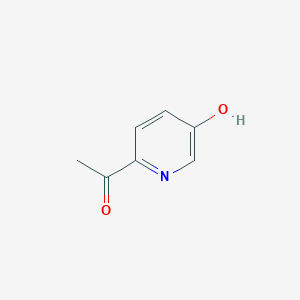

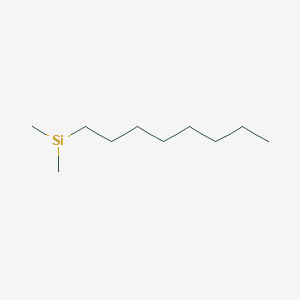

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloropyrazolo[1,5-a]pyridine](/img/structure/B1590481.png)